molecular formula C33H38N2O5 B12030241 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 488805-01-2

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B12030241
CAS No.: 488805-01-2
M. Wt: 542.7 g/mol
InChI Key: QIZDWMHXOQUGKY-OWWNRXNESA-N
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Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with a suitable protecting group to form the benzyloxy moiety.

    Introduction of the Methylbenzoyl Group: This step typically involves Friedel-Crafts acylation using a methylbenzoyl chloride and a Lewis acid catalyst.

    Formation of the Pyrrolone Core: This step involves the cyclization of an appropriate precursor to form the pyrrolone ring.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the pyrrolone core with a diethylaminoethyl halide.

    Final Assembly: The final step involves the coupling of the various fragments under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and ethoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield a benzaldehyde derivative, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(dimethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-methoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-ethoxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

488805-01-2

Molecular Formula

C33H38N2O5

Molecular Weight

542.7 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethoxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C33H38N2O5/c1-5-34(6-2)19-20-35-30(25-13-15-26(16-14-25)39-7-3)29(32(37)33(35)38)31(36)28-18-17-27(21-23(28)4)40-22-24-11-9-8-10-12-24/h8-18,21,30,36H,5-7,19-20,22H2,1-4H3/b31-29+

InChI Key

QIZDWMHXOQUGKY-OWWNRXNESA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=C(C=C4)OCC

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)OCC

Origin of Product

United States

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